molecular formula C11H11ClFNO3S B12901953 2-tert-Butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride CAS No. 914638-39-4

2-tert-Butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride

Cat. No.: B12901953
CAS No.: 914638-39-4
M. Wt: 291.73 g/mol
InChI Key: QWJPIYQQTWYGNK-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a sulfonyl chloride group attached to the benzoxazole core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride can undergo various types of chemical reactions, including:

  • Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

  • Electrophilic Aromatic Substitution: : The benzoxazole core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

  • Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Amines, alcohols, thiols; typically carried out in polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid); often conducted in acidic media.

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).

Major Products Formed

    Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

    Substituted Benzoxazoles: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfonyl chloride group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonyl chloride
  • 2-(tert-Butyl)-6-bromobenzo[d]oxazole-7-sulfonyl chloride
  • 2-(tert-Butyl)-6-iodobenzo[d]oxazole-7-sulfonyl chloride

Uniqueness

2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development.

Biological Activity

2-tert-Butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride (CAS No. 1480786-28-4) is a specialized chemical compound that belongs to the benzoxazole family. Its unique structure, characterized by a tert-butyl group and a sulfonyl chloride moiety, positions it as a significant compound in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C11H11ClFNO3SC_{11}H_{11}ClFNO_3S with a molar mass of approximately 308.18 g/mol. The compound is sensitive and classified as an irritant, requiring careful handling under controlled conditions (storage at 2-8°C) .

The biological activity of this compound primarily stems from its electrophilic nature due to the sulfonyl chloride group. This feature allows it to interact with nucleophilic sites in various biological molecules, including proteins and nucleic acids. The interaction can lead to modifications that alter the function and activity of these biomolecules.

Key Mechanisms:

  • Nucleophilic Substitution: The sulfonyl chloride group can undergo substitution reactions with nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
  • Electrophilic Attack: The compound can act as an electrophile in biochemical pathways, potentially influencing cellular signaling and metabolic processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of benzoxazole compounds possess antimicrobial properties. For instance:

  • Case Study: A series of benzoxazole derivatives were synthesized and tested against several bacterial strains, showing significant inhibitory effects . The presence of the sulfonyl chloride group enhances the reactivity and efficacy against microbial targets.

Anticancer Properties

The compound has been explored for its potential anticancer effects:

  • Case Study: In vitro studies indicated that certain benzoxazole derivatives can induce apoptosis in cancer cell lines by disrupting cell cycle progression . The mechanism involves the activation of caspases and modulation of apoptosis-related proteins.

Research Findings

A summary of key findings related to the biological activity of this compound is presented below:

Study Activity Findings
AntimicrobialSignificant inhibition of bacterial growth in S. aureus and E. coli.
AnticancerInduction of apoptosis in human cancer cell lines; modulation of caspase activity.
Enzyme InhibitionInhibition of specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Properties

CAS No.

914638-39-4

Molecular Formula

C11H11ClFNO3S

Molecular Weight

291.73 g/mol

IUPAC Name

2-tert-butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride

InChI

InChI=1S/C11H11ClFNO3S/c1-11(2,3)10-14-7-5-4-6(13)9(8(7)17-10)18(12,15)16/h4-5H,1-3H3

InChI Key

QWJPIYQQTWYGNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)F)S(=O)(=O)Cl

Origin of Product

United States

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